molecular formula C19H26ClN3O B5116946 N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride

N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride

Cat. No.: B5116946
M. Wt: 347.9 g/mol
InChI Key: VOMJPUZHHPCONO-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring and a quinoline moiety. It is often used in research settings for its potential biological and chemical properties.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O.ClH/c1-2-7-17-15(5-1)19(16-6-3-8-18(16)21-17)20-9-4-10-22-11-13-23-14-12-22;/h1-2,5,7H,3-4,6,8-14H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMJPUZHHPCONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)NCCCN4CCOCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the quinoline ring, followed by the introduction of the morpholine group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a quinoline moiety makes it a valuable compound for various research applications.

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